molecular formula C13H13BrN4O3 B11693186 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11693186
M. Wt: 353.17 g/mol
InChI Key: INFNRSCMMWAQJU-GIDUJCDVSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond and forming secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit the activity of certain enzymes or disrupt the function of DNA, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydroxyl group allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O3/c1-7-3-10(17-16-7)13(20)18-15-6-8-4-9(14)12(19)11(5-8)21-2/h3-6,19H,1-2H3,(H,16,17)(H,18,20)/b15-6+

InChI Key

INFNRSCMMWAQJU-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

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